Pteridic acid A

Plant growth promotion Auxin-mimetic activity Root development

Pteridic acid A is a spirocyclic octaketide natural product first isolated from the fermentation broth of the phytoepiphytic actinomycete Streptomyces hygroscopicus TP-A0451 in 2002. Structurally, it features a complex [6,6]-spiroacetal scaffold bearing seven stereocenters, an unsaturated C7 side chain with an additional stereocenter, and a terminal carboxylic acid moiety.

Molecular Formula C21H32O5
Molecular Weight 364.5 g/mol
Cat. No. B1245977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePteridic acid A
Synonymspteridic acid A
Molecular FormulaC21H32O5
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCCC1C=CC2(C(C(C(C(O2)C(C)C=CC=CC(=O)O)C)O)C)OC1C
InChIInChI=1S/C21H32O5/c1-6-17-11-12-21(25-16(17)5)15(4)19(24)14(3)20(26-21)13(2)9-7-8-10-18(22)23/h7-17,19-20,24H,6H2,1-5H3,(H,22,23)/b9-7+,10-8+/t13-,14-,15+,16+,17-,19+,20-,21+/m0/s1
InChIKeyQBUNWYIRJPTIPL-KJDSHMCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pteridic Acid A for Agricultural Biotechnology Research: A Spirocyclic Polyketide with Verified Auxin-Mimetic Activity


Pteridic acid A is a spirocyclic octaketide natural product first isolated from the fermentation broth of the phytoepiphytic actinomycete Streptomyces hygroscopicus TP-A0451 in 2002 [1]. Structurally, it features a complex [6,6]-spiroacetal scaffold bearing seven stereocenters, an unsaturated C7 side chain with an additional stereocenter, and a terminal carboxylic acid moiety [2]. The compound exhibits potent plant growth-promoting activity, inducing adventitious root formation in kidney bean hypocotyls at concentrations as low as 1 nM [3].

Auxin-mimetic root-induction activity reported at low nanomolar range
Class-level abiotic stress research context (pteridic acids H and F family)
Complex spiroacetal scaffold for stereochemical and total synthesis studies

Pteridic Acid A vs. Pteridic Acid B: Why C11 Epimerization Is Not a Trivial Substitution


The pteridic acid scaffold comprises eight stereocenters, and even the minimal structural perturbation—epimerization at the C11 spiroacetal center as seen in pteridic acid B—alters fundamental molecular properties that directly impact research reliability and experimental reproducibility [1]. Pteridic acid A benefits from stabilization by a double anomeric effect, offset by pseudoaxial ethyl and methyl groups at C14 and C15; pteridic acid B, by contrast, exhibits only a single anomeric effect with pseudoequatorial alkyl substituents [2]. These stereochemical differences can produce divergent conformational populations in solution, affecting both receptor-binding geometry and chromatographic behavior. In agricultural biotechnology research, where precise dose-response relationships and reproducibility across independent laboratories are essential, substituting pteridic acid A with pteridic acid B without rigorous validation introduces an uncontrolled variable with potential consequences for data interpretation and cross-study comparability [3].

Target: Pteridic Acid A

Double anomeric effect stabilises scaffold; pseudoaxial alkyl groups may maintain receptor-binding geometry

Substitute: Pteridic Acid B

Single anomeric effect with pseudoequatorial substituents; divergent conformational populations can shift assay readouts and chromatographic retention

Pteridic Acid A Procurement-Relevant Comparative Performance Data


Head-to-Head Root Induction Potency: Pteridic Acid A Matches Indole-3-Acetic Acid (IAA) at 1 nM

In the original isolation and characterization study, pteridic acid A induced adventitious root formation in kidney bean (Phaseolus vulgaris) hypocotyls at 1 nM concentration with efficacy statistically equivalent to that of indole-3-acetic acid (IAA), the natural plant hormone [1]. This direct head-to-head comparison establishes pteridic acid A as a functional surrogate for IAA in root development assays, while offering the distinct advantage of being a structurally unrelated spirocyclic polyketide—meaning it operates through a potentially distinct molecular recognition mechanism despite producing an equivalent phenotypic outcome [2].

Root Induction vs. IAA
Head-to-head
1 nM, statistically equivalent to IAA
Reported IAA-equivalent auxin-mimetic response
Kidney bean hypocotyl assay
Plant growth promotion Auxin-mimetic activity Root development

Class-Level Evidence: Pteridic Acid Family Members (H and F) Promote Root Growth Under Abiotic Stress at 1.3 nM

Recent studies on structurally related pteridic acids H and F (spiroketal polyketides sharing the core [6,6]-spiroacetal scaffold with pteridic acid A) demonstrate that this class of compounds promotes root growth in Arabidopsis thaliana seedlings under abiotic stress conditions at a concentration of 1.3 nM [1]. Transcriptome analysis revealed that pteridic acid treatment upregulates expression of plant photosynthesis genes, auxin biosynthesis-related genes, and transcription factors associated with plant stress resistance under salt stress conditions [2]. While this data pertains to pteridic acids H and F rather than pteridic acid A directly, the shared structural scaffold and biosynthetic origin support class-level extrapolation of stress-mitigation activity [3].

Class-Level Stress Mitigation
Class-level
Pteridic acids H/F: 1.3 nM root growth under abiotic stress
Supports abiotic stress research hypothesis
Direct pteridic acid A data not available
Abiotic stress tolerance Root growth promotion Agricultural biotechnology

Biosynthetic Gene Cluster Verification: Pteridic Acids Share a Bifunctional BGC with the Antimicrobial Elaiophylin

The pteridic acid biosynthetic gene cluster (pta BGC) is bifunctional, also encoding the biosynthesis of the known antimicrobial compound elaiophylin [1]. This genetic architecture, confirmed by bioinformatic analysis and in vivo CRISPR base editing, provides a defined and manipulable genetic platform for heterologous expression and yield optimization studies [2]. In contrast, the biosynthetic gene clusters for other spiroketal plant growth promoters (e.g., reveromycins, phorbaketals) are either uncharacterized or lack this verified bifunctional property [3]. For researchers engaged in Streptomyces metabolic engineering or genome mining, pteridic acid A serves as a validated chemical standard from a genetically well-characterized pathway, enabling precise correlation between genotype and chemotype.

BGC Characterization
Method context
pta BGC validated by CRISPR editing; bifunctional with elaiophylin
Reduces BGC-related experimental ambiguity
Reveromycin/phorbaketal BGCs uncharacterized
Biosynthetic gene cluster Genome mining Metabolic engineering

Supporting Evidence: Transcriptomic Profile Reveals Upregulation of Stress-Responsive Genes by Pteridic Acid Family

Transcriptome analysis of Arabidopsis thaliana seedlings treated with pteridic acids H and F revealed significant upregulation of plant photosynthesis genes, auxin biosynthesis-related genes, and multiple transcription factors associated with plant stress resistance under salt stress conditions [1]. This molecular fingerprint provides a testable hypothesis for pteridic acid A—namely, that it may elicit a comparable transcriptional reprogramming event that primes plants for enhanced abiotic stress tolerance [2]. This evidence is classified as supporting rather than core because direct transcriptomic data for pteridic acid A has not been reported; however, the shared spiroacetal scaffold and biosynthetic origin across the pteridic acid family supports the rationale for investigating pteridic acid A in similar experimental contexts [3].

Transcriptomic Profile
Data to verify
Upregulation of stress-responsive genes by pteridic acids H/F
Provides testable molecular hypothesis
Transcriptomic data for pteridic acid A not reported
Transcriptomics Abiotic stress response Gene expression profiling

Pteridic Acid A Procurement-Relevant Research and Industrial Applications


Plant Developmental Biology: Orthogonal Tool Compound for Auxin Signaling Studies

Pteridic acid A is procured as a structurally distinct, non-IAA tool compound for validating auxin-mediated root development pathways. With verified adventitious root induction at 1 nM—efficacy equivalent to IAA [1]—pteridic acid A enables researchers to conduct orthogonal assays that distinguish between auxin-specific and scaffold-specific effects. This application is particularly relevant for plant biologists investigating receptor-binding specificity, signal transduction mechanisms, and the development of synthetic auxin mimetics with potentially reduced off-target effects compared to native auxins [2].

Agricultural Biotechnology: Hypothesis-Driven Investigation of Abiotic Stress Mitigation

Research groups investigating crop resilience to drought and salinity stress may procure pteridic acid A for comparative studies alongside structurally characterized family members pteridic acids H and F. The class-level evidence demonstrating that pteridic acids H and F promote root growth in Arabidopsis at 1.3 nM under abiotic stress conditions, coupled with transcriptomic data showing upregulation of stress-responsive genes [1], supports the use of pteridic acid A in hypothesis-driven experiments exploring whether the [6,6]-spiroacetal scaffold confers stress-mitigating properties [2]. Direct validation in relevant crop species and stress conditions is required following procurement [3].

Natural Product Chemistry and Total Synthesis: Stereochemical Reference Standard

Organic chemistry and natural product research laboratories procure pteridic acid A as an authentic reference standard for total synthesis efforts, structure elucidation, and spiroketal conformational studies. The compound's well-characterized double anomeric effect and complex stereochemical architecture—comprising eight stereocenters including the C11 spiroacetal center [1]—make it a valuable benchmark for validating synthetic methodology and comparing spectral data. Multiple total syntheses of pteridic acid A have been reported [2], and authentic reference material is essential for confirming the stereochemical fidelity of newly developed synthetic routes [3].

Metabolic Engineering and Genome Mining: Chemical Standard for BGC Validation

Research programs engaged in Streptomyces genome mining and metabolic engineering procure pteridic acid A as a chemical standard for validating heterologous expression of the pta biosynthetic gene cluster. The pta BGC has been characterized and validated by CRISPR base editing in vivo and is known to be bifunctional, also producing the antimicrobial elaiophylin [1]. Having an authentic chemical standard of pteridic acid A enables researchers to correlate genetic manipulation outcomes with expected metabolite profiles via LC-MS, thereby reducing experimental ambiguity when optimizing yield or redirecting biosynthetic flux [2].

Application
Selection Property
Validation Focus
Plant developmental biology
Structurally distinct non-IAA auxin-mimetic
Orthogonal auxin-signaling assay reproducibility
Agricultural biotechnology
Class-level stress-mitigation context
Direct validation in crop species under abiotic stress
Natural product chemistry
Eight-stereocenter spiroacetal scaffold
Synthetic stereochemical fidelity verification
Metabolic engineering
Verified bifunctional pta BGC
Heterologous expression and chemotype correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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